
2-Benzyl-6-bromo-3,4-dihydroisoquinolin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzyl-6-bromo-3,4-dihydroisoquinolin-1(2H)-one is a synthetic organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-6-bromo-3,4-dihydroisoquinolin-1(2H)-one typically involves the bromination of a precursor isoquinoline compound followed by benzylation. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) and benzylating agents like benzyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and benzylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various functionalized isoquinolines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-Benzyl-6-bromo-3,4-dihydroisoquinolin-1(2H)-one is used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals and other bioactive compounds.
Biology
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry
In the industrial sector, the compound could be used in the development of new materials, such as polymers and advanced coatings.
Mecanismo De Acción
The mechanism of action of 2-Benzyl-6-bromo-3,4-dihydroisoquinolin-1(2H)-one would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
2-Benzylisoquinolin-1(2H)-one: Lacks the bromine atom, which may affect its reactivity and biological activity.
6-Bromoisoquinolin-1(2H)-one: Lacks the benzyl group, which may influence its solubility and interaction with biological targets.
3,4-Dihydroisoquinolin-1(2H)-one: Lacks both the benzyl and bromine groups, serving as a simpler scaffold for comparison.
Uniqueness
2-Benzyl-6-bromo-3,4-dihydroisoquinolin-1(2H)-one is unique due to the presence of both the benzyl and bromine substituents, which can significantly impact its chemical reactivity and potential biological activity. These functional groups may enhance its ability to interact with specific molecular targets, making it a valuable compound for further research and development.
Propiedades
Número CAS |
735351-82-3 |
|---|---|
Fórmula molecular |
C16H14BrNO |
Peso molecular |
316.19 g/mol |
Nombre IUPAC |
2-benzyl-6-bromo-3,4-dihydroisoquinolin-1-one |
InChI |
InChI=1S/C16H14BrNO/c17-14-6-7-15-13(10-14)8-9-18(16(15)19)11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2 |
Clave InChI |
LXNIEPLSZBWFHV-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(=O)C2=C1C=C(C=C2)Br)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


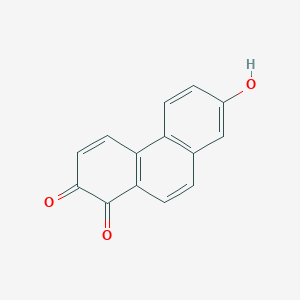

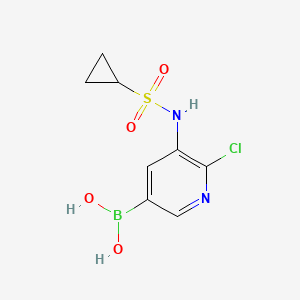
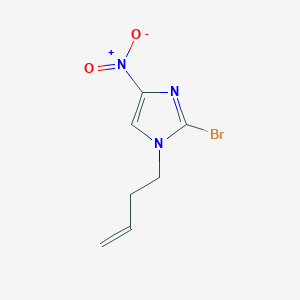

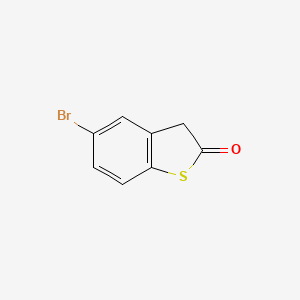
![7H-Dibenzo[c,h]phenothiazine](/img/structure/B13996549.png)
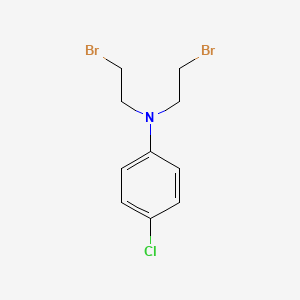
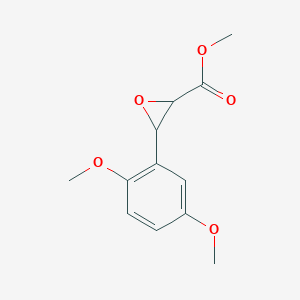

![4-[(e)-(3,5-Dichlorophenyl)diazenyl]-n,n-dimethylaniline](/img/structure/B13996590.png)
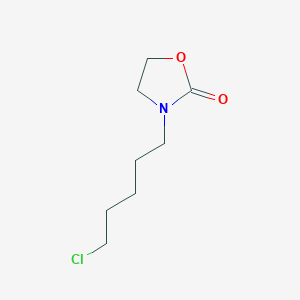

![2-(2-Nitrophenyl)dibenzo[b,d]thiophene](/img/structure/B13996610.png)
